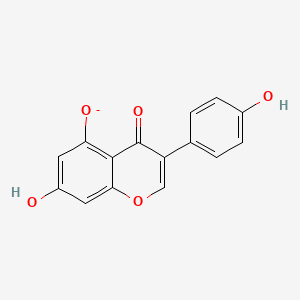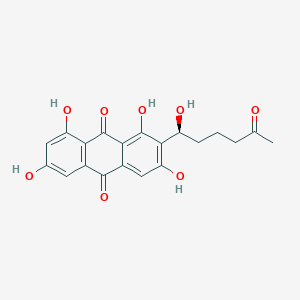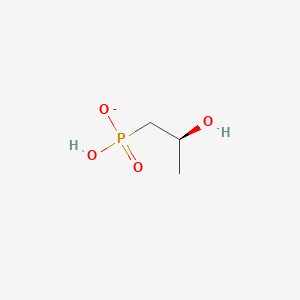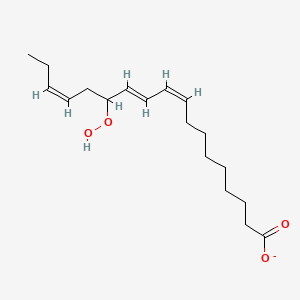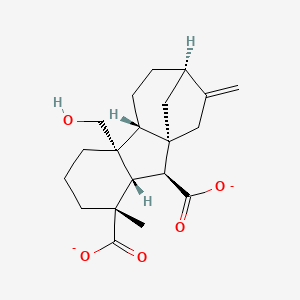![molecular formula C24H21F3O3 B1265075 Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Übersicht
Beschreibung
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether and an ethyl ester. It contains a benzyloxy group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been utilized in the synthesis and characterization of novel compounds with potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized derivatives with possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities by modifying celecoxib, a known drug, using ethyl α-bromoacetate, a compound structurally related to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Küçükgüzel et al., 2013).
Applications in Organic Synthesis
In organic chemistry, the compound has found use in the synthesis of other complex molecules. Janda (2001) described the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting the compound's role in creating intermediate molecules crucial for further chemical transformations (Janda, 2001).
Role in Multi-Component Reactions
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been used in multi-component reactions to synthesize complex organic compounds. Duan et al. (2013) reported its use in a one-pot, multicomponent reaction to efficiently synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates (Duan et al., 2013).
Environmental Applications
In environmental science, related compounds have been studied for their degradation by microbial species. For example, Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp. and found degradation products similar in structure to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Moody et al., 2002).
Asymmetric Synthesis
The compound has also been used in asymmetric synthesis, an important aspect of medicinal chemistry. Li et al. (2011) described the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a process that is key in the synthesis of pharmaceuticals and could be relevant to compounds structurally similar to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Li et al., 2011).
Eigenschaften
Produktname |
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate |
|---|---|
Molekularformel |
C24H21F3O3 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]acetate |
InChI |
InChI=1S/C24H21F3O3/c1-2-29-23(28)14-18-12-20(19-8-10-21(11-9-19)24(25,26)27)15-22(13-18)30-16-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3 |
InChI-Schlüssel |
BXQYJDWWXUUYCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

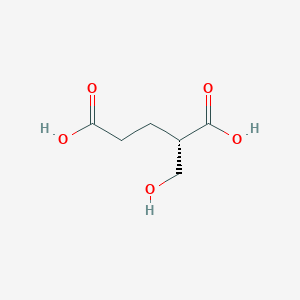

![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
![N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]-2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1265000.png)




